molecular formula C17H13BrN2O2S B3739711 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 5799-41-7

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No. B3739711
CAS RN: 5799-41-7
M. Wt: 389.3 g/mol
InChI Key: XYQGPJXDRFPJAM-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of immune responses. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its versatility for use in various applications. However, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for research on N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, including the development of new derivatives and analogs with improved properties and efficacy, the investigation of its potential applications in other fields, such as energy storage and catalysis, and the elucidation of its mechanism of action and molecular targets. Additionally, further studies are needed to determine the safety and toxicity of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, as well as its pharmacokinetic and pharmacodynamic properties in vivo.
Conclusion
In conclusion, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Its synthesis method is simple and efficient, and it exhibits potent anticancer and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and to develop new derivatives and analogs with improved properties and efficacy.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In pharmacology, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. In material science, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties.

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQGPJXDRFPJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362254
Record name STK371740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5799-41-7
Record name STK371740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

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